palladium(II) acetate

描述

Significance of Palladium(II) Acetate (B1210297) as a Precatalyst in Contemporary Organic Synthesis

Palladium(II) acetate is a pivotal precatalyst in numerous organic reactions, most notably in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and complex organic materials. rsc.org Its widespread use stems from its advantages over other palladium sources; it is relatively stable in air, cost-effective compared to preformed Pd(0) complexes, and soluble in many organic solvents. wikipedia.orgrsc.orgosi.lv

The compound serves as a precursor in a multitude of critical carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, the Heck-Mizoroki, Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. rsc.org In these processes, Pd(OAc)₂ is typically combined with ligands, such as phosphines, to generate the active catalytic species directly in the reaction mixture. rsc.orgbohrium.com This in situ approach avoids the need to handle often unstable and expensive Pd(0) complexes. rsc.org

Beyond traditional cross-coupling, Pd(OAc)₂ has become indispensable in the rapidly advancing field of C-H bond activation and functionalization. nih.govresearchgate.net This area of research aims to form new bonds directly from ubiquitous but inert C-H bonds, offering a more atom-economical and efficient synthetic strategy. researchgate.net this compound is a common catalyst for these transformations, enabling the direct arylation, acylation, and olefination of various substrates. nih.govrsc.org For instance, it has been successfully used in the ortho-arylation of 2-phenylpyridine (B120327) derivatives and the acylation of arenes. rsc.org The versatility of Pd(OAc)₂ is further demonstrated by its application in a wide range of other reactions, including vinylation, carbonylation, and rearrangement reactions. chemicalbook.comwikipedia.org

Table 1: Selected Applications of this compound in Organic Synthesis

| Reaction Type | Description | Example |

|---|---|---|

| Heck Reaction | Catalyzes the reaction of an unsaturated halide with an alkene to form a substituted alkene. chemicalbook.comtcichemicals.com | Coupling of 4-bromophenol (B116583) and styrene (B11656) to form trans-4-hydroxystilbene. tcichemicals.com |

| Suzuki-Miyaura Coupling | Facilitates the cross-coupling of an organoboron compound with an organohalide. rsc.org | Used with various ligands for the formation of biaryl compounds. |

| C-H Activation/Arylation | Enables the direct coupling of an aromatic C-H bond with an arylating agent. nih.govrsc.org | Ortho-arylation of 2-phenylpyridine with potassium aryltrifluoroborates. rsc.org |

| Carbonylation | Catalyzes the formation of esters from aryl iodides, carbon monoxide, and an alcohol. chemicalbook.com | Synthesis of esters from various aryl halides. |

| Wacker Process | The oxidation of ethylene (B1197577) to acetaldehyde (B116499). wikipedia.org | A key industrial process for producing a precursor to poly(vinyl acetate). |

Evolution of Mechanistic Understanding of this compound Catalysis

The mechanistic pathways of reactions catalyzed by this compound are intricate and have been a subject of continuous investigation, leading to a significant evolution in their understanding. Initially, it was widely accepted that the primary role of Pd(OAc)₂ was simply to serve as a precursor that is reduced in situ to a catalytically active Pd(0) species. rsc.orgnih.gov This Pd(0) complex would then enter the catalytic cycle, typically beginning with an oxidative addition step. nih.gov

Further studies have demonstrated that catalytic cycles not exclusively involving a Pd(0)/Pd(II) manifold are operative. In many C-H activation reactions, for example, catalytic cycles involving Pd(II)/Pd(IV) intermediates have been proposed. nih.govbeilstein-journals.org In such cases, the reaction may proceed via a C-H activation step to form a palladacycle intermediate, followed by oxidative addition of a coupling partner to generate a Pd(IV) species, which then reductively eliminates to form the product and regenerate the Pd(II) catalyst. beilstein-journals.org

The role of the acetate ligand has also been re-evaluated. Far from being a simple spectator anion, acetate can actively participate in the catalytic cycle. beilstein-journals.orgnih.gov It has been proposed to act as an internal base, assisting in the C-H bond cleavage step through a concerted metalation-deprotonation (CMD) pathway. beilstein-journals.orgnih.gov The ability of the acetate ion to act as a bidentate ligand for palladium can lead to an unprecedented acceleration of key mechanistic steps, such as reductive elimination. diva-portal.org

The structure of this compound in solution adds another layer of complexity. In the solid state, it exists as a trimer, Pd₃(OAc)₆. rsc.orgosi.lv In solution, it can exist in equilibrium with dimeric and monomeric species, and the catalytically active species can vary depending on the reaction conditions and additives. acs.org For instance, in some olefin reactions, a dimeric species was found to be the most active catalyst. acs.org More recently, the formation of dinuclear Pd(I) complexes and cyclic Pd₃ clusters has been identified as an important entry point into catalytically competent species in certain cross-coupling reactions. rsc.org This ongoing research continues to refine the understanding of how this versatile precatalyst operates, enabling the development of more efficient and selective synthetic methods.

Table 2: Evolution of Mechanistic Concepts in this compound Catalysis

| Mechanistic Concept | Description | Key Features |

|---|---|---|

| Classical Pd(0)/Pd(II) Cycle | Pd(II) is reduced to Pd(0), which is the active catalyst. The cycle involves oxidative addition, transmetalation, and reductive elimination. nih.gov | The foundational mechanism for most cross-coupling reactions. |

| C-H Activation Pathways | Direct functionalization of C-H bonds, often involving a palladacycle intermediate. nih.govbeilstein-journals.org | Can proceed via electrophilic palladation or a Concerted Metalation-Deprotonation (CMD) pathway. |

| Pd(II)/Pd(IV) Cycle | An alternative cycle, particularly in C-H activation, that avoids a Pd(0) state. Involves a Pd(IV) intermediate. nih.govbeilstein-journals.org | Oxidative addition to a Pd(II) intermediate forms Pd(IV), followed by reductive elimination. |

| Active Role of Acetate | The acetate ligand is not merely a spectator ion but participates in the reaction. beilstein-journals.orgnih.govdiva-portal.org | Can act as an internal base in C-H cleavage (CMD mechanism) and accelerate reductive elimination. beilstein-journals.orgdiva-portal.org |

| Higher Order/Cluster Species | The catalytically active species may not be monomeric. rsc.orgacs.org | Trimeric, dimeric, and dinuclear Pd(I) clusters have been identified as catalytically relevant. rsc.orgacs.org |

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

palladium(2+);diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Pd/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVFFLUZDVXJQI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

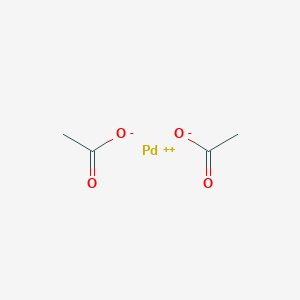

CC(=O)[O-].CC(=O)[O-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10890575 | |

| Record name | Diacetatopalladium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish-brown solid; Insoluble in water; [Hawley] Powder; [MSDSonline] | |

| Record name | Palladium(II) acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8298 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3375-31-3, 19807-27-3 | |

| Record name | Diacetatopalladium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003375313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019807273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, palladium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, palladium(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diacetatopalladium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palladium(II) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Palladium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALLADIUM(II) ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LTG3460Y5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Catalytic Activation and Speciation of Palladium Ii Acetate

Precatalyst Activation Pathways of Palladium(II) Acetate (B1210297)

The journey from the stable palladium(II) acetate precatalyst to a reactive catalytic species involves several key transformations. These pathways can be broadly categorized into reductive processes that generate palladium(0) complexes and non-reductive routes that lead to the formation of highly reactive cationic palladium(II) species.

For many cross-coupling reactions, the active catalyst is a palladium(0) species. The reduction of the initial palladium(II) precatalyst is therefore a critical initiation step. This reduction can be achieved through various mechanisms, often involving other components of the reaction mixture.

Phosphine (B1218219) ligands are commonly employed in palladium-catalyzed reactions, not only to stabilize the metal center and modulate its reactivity but also to facilitate the reduction of palladium(II) to palladium(0). acs.orgresearchgate.net The combination of this compound and phosphine ligands can spontaneously generate palladium(0) complexes. acs.org In this process, the phosphine ligand itself acts as the reducing agent and is subsequently oxidized, typically to phosphine oxide. acs.orgacs.org

The reaction between this compound and triphenylphosphine (B44618) (PPh3), for instance, leads to the in situ formation of a palladium(0) complex. This process involves an intramolecular reaction where the phosphine reduces the Pd(II) center and is oxidized to triphenylphosphine oxide (OPPh3). acs.org In the presence of an excess of the phosphine ligand, the generated palladium(0) species can be stabilized as complexes like Pd(PPh3)4. acs.org The use of bidentate phosphine ligands, such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp), can also effect this reduction, yielding a biphosphine mono-oxide as a byproduct. researchgate.net

| Precatalyst System | Reductant | Key Transformation | Resulting Pd Species | Ref |

| Pd(OAc)2 / PPh3 | PPh3 | Intramolecular reduction of Pd(II) by PPh3 | Pd(0)(PPh3)n | acs.org |

| Pd(OAc)2 / dppp | dppp | Reduction of Pd(II) by dppp | Pd(0) complex | researchgate.net |

| Pd(II)-halide / NaBH4 | NaBH4 | Reduction in the presence of phosphine | Bis(diphosphine)Pd(0) or Tetrakis(phosphine)Pd(0) | acs.org |

| (PPh3)2PdCl2 / NaOH | NaOH (with phase-transfer catalyst) | Reduction to Pd(0) | (PPh3)4Pd | acs.org |

An autocatalytic mechanism for the reduction of palladium(II) has been proposed, particularly in the context of reactions involving hydrogen. researchgate.net In this pathway, the reduction process is catalyzed by the palladium(0) species that are formed. Palladium(0) compounds and their hydrides play a pivotal role in accelerating the reduction of the remaining palladium(II) complexes. This autocatalytic loop is a key feature in the formation of supported palladium catalysts from this compound and dihydrogen on a carbon support. researchgate.net A kinetic model for this surface reaction suggests that one of the distinctive features is the relatively slow reduction of intermediate palladium(I) compounds to palladium(0). researchgate.net

Protons can significantly influence the reactivity of palladium(0) species. For catalytic systems starting with this compound and phosphine ligands, the presence of protons can destabilize anionic palladium(0) complexes like [Pd(0)(PPh3)2(OAc)]−. libretexts.org This interaction facilitates the formation of an unstable, coordinatively unsaturated Pd(0)(PPh3)2 species, which is highly active and readily enters the catalytic cycle. libretexts.org This destabilization effect is one reason why precatalyst systems of Pd(OAc)2 with monophosphine ligands are often more efficient in Heck reactions compared to the more stable 18-electron complex Pd(0)(PPh3)4. libretexts.org

In certain catalytic reactions, particularly C-H activation/functionalization, highly electrophilic cationic palladium(II) species are the active catalysts. These can be generated from neutral this compound by the action of specific additives that promote the dissociation of the acetate ligands.

Strong acids with non-coordinating anions, such as tetrafluoroboric acid (HBF4), can act as acetate scavengers to generate active cationic palladium(II) species from this compound. beilstein-journals.orgd-nb.infonih.gov The reaction of Pd(OAc)2 with HBF4 is a common strategy to produce these highly reactive species in situ. beilstein-journals.orgd-nb.infonih.gov The resulting cationic palladium(II) complexes are more electrophilic and can be significantly more reactive towards C-H activation, even at room temperature. beilstein-journals.orgd-nb.infonih.gov For example, in the Fujiwara-Morita reaction and certain Suzuki-Miyaura couplings, the addition of a BF4- source to reactions starting with Pd(OAc)2 was found to be essential for product formation, highlighting the crucial role of the cationic species. beilstein-journals.orgd-nb.info The generated cationic palladium can then proceed to form key intermediates, such as palladacycles, in the catalytic cycle. beilstein-journals.orgd-nb.infonih.gov

| Precursor | Additive | Role of Additive | Generated Species | Application Example | Ref |

| Pd(OAc)2 | HBF4 | Acetate Scavenger | Cationic Palladium(II) | Room Temperature C-H Arylation | beilstein-journals.orgd-nb.infonih.gov |

| Pd(OAc)2 | AgBF4 | Acetate Scavenger | Cationic Palladium(II) | C-H Arylation without external acid | nih.gov |

Generation of Cationic Palladium(II) Species

Electrophilic Palladium(II) Species

The generation of electrophilic palladium(II) species is a key step in many catalytic cycles involving this compound. These species are highly reactive towards a variety of organic substrates. One common pathway to generate these electrophilic species is through the reaction of this compound with strong acids, such as trifluoroacetic acid (TFA). rsc.orgrsc.org This reaction leads to the formation of palladium(II) trifluoroacetate (B77799), which is considered a more electrophilic and active catalyst in certain reactions. rsc.org

In the context of C-H activation reactions, the electrophilicity of the palladium(II) center is crucial for the initial interaction with the C-H bond. The mechanism often involves the coordination of a directing group on the substrate to the palladium center, followed by an electrophilic attack of the palladium on the C-H bond. rsc.orgnih.gov The nature of the ligands on the palladium and the reaction conditions significantly influence the electrophilicity of the palladium species and, consequently, the efficiency of the C-H activation process. nih.gov

Solution-Phase Speciation of this compound

The behavior of this compound in solution is complex and highly dependent on the solvent, concentration, and the presence of other coordinating species. osi.lvresearchgate.net This variability in speciation has a direct impact on its catalytic activity.

Trimeric and Monomeric Forms of this compound in Solution

In the solid state, this compound exists predominantly as a cyclic trimer, [Pd₃(OAc)₆]. osi.lv This trimeric structure can also persist in non-coordinating solvents like benzene (B151609) and chloroform, especially at higher concentrations. osi.lvresearchgate.net However, in many coordinating solvents, an equilibrium exists between the trimeric and monomeric forms. osi.lvresearchgate.net

The dissociation of the trimer into monomers is favored in more polar and coordinating solvents. osi.lvresearchgate.net For instance, in solvents like N-methylpyrrolidinone (NMP), this compound can exist almost entirely in its monomeric form. osi.lv The presence of ligands, such as phosphines, also promotes the dissociation of the trimer to form monomeric palladium complexes. lookchem.com This equilibrium is significant because the monomeric species are often considered to be the more catalytically active form in many reactions. chemrxiv.org

| Solvent | Predominant Species | Reference |

|---|---|---|

| Benzene | Trimer | osi.lv |

| Chloroform (concentrated) | Trimer | osi.lv |

| Chloroform (dilute) | Equilibrium between trimer and linear dimer | osi.lv |

| Toluene (B28343) | Up to 21% monomeric form | osi.lv |

| N-Methylpyrrolidinone (NMP) | 100% monomeric form | osi.lv |

| 1,4-Dioxane (B91453), DMA, DMF, DME, MeCN, DMSO | Monomer is the main form | researchgate.net |

Influence of Solvent Coordination on Trimeric Structure

The nature of the solvent plays a critical role in the speciation of this compound. Coordinating solvents can interact with the palladium centers, leading to the breakdown of the trimeric structure. chemrxiv.orgnsf.gov For example, solvents with nitrogen-containing functional groups, like pyridine, can coordinate to the palladium and facilitate the formation of solvated monomers. researchgate.netnsf.gov

Even in solvents where the trimeric structure is largely retained, solvent molecules can substitute for acetate ligands. For instance, in the presence of water or alcohols, one of the acetate groups in the trimer can be replaced by a water or alcohol molecule, respectively, while the trimeric core remains intact. osi.lv This solvent coordination can alter the reactivity of the palladium complex. mdpi.comnih.gov

Formation and Reactivity of Anionic Palladium(0) and Palladium(II) Intermediates

In many palladium-catalyzed reactions, the active catalytic species is actually a palladium(0) complex, which is generated in situ from the this compound precursor. nih.govacs.org The reduction of Pd(II) to Pd(0) can be effected by various reagents, including phosphines, which also act as ligands. scispace.comresearchgate.net

Interestingly, research has shown that the anions present in the reaction mixture, such as acetate (OAc⁻), play a crucial role in the catalytic cycle. nih.govacs.org Instead of the commonly postulated neutral Pd(0)L₂ species, tricoordinated anionic complexes like [Pd(0)L₂(OAc)]⁻ have been identified as the effective catalysts in cross-coupling and Heck reactions. nih.govscispace.com These anionic palladium(0) species exhibit different reactivity in oxidative addition compared to their neutral counterparts. nih.gov

Furthermore, the oxidative addition of an aryl halide to these anionic palladium(0) complexes can lead to the formation of pentacoordinated anionic arylpalladium(II) intermediates, such as [ArPdI(OAc)L₂]⁻, rather than the traditionally assumed trans-ArPdIL₂. nih.govscribd.com The stability and reactivity of these anionic intermediates are influenced by the nature of the anion and other reaction conditions. scribd.com

Dinuclear and Trinuclear Palladium Species in Catalytic Cycles

While monomeric palladium species are often invoked in catalytic mechanisms, there is growing evidence for the involvement of dinuclear and trinuclear palladium species in catalytic cycles. nih.govacs.org The trimeric structure of this compound itself can be preserved during the initial stages of some reactions, with ligand exchange occurring on the intact trinuclear framework. rsc.orgrsc.org

In certain C-H activation reactions, it has been proposed that the reaction can proceed through both dinuclear and trinuclear palladium intermediates in addition to mononuclear pathways. nih.gov The relative contribution of these different pathways can be influenced by the reaction conditions, such as the substrate-to-palladium ratio. nih.gov

| Species Type | Proposed Role/Reaction | Reference |

|---|---|---|

| Trinuclear [Pd₃(OAc)₆₋ₓ(OTFA)ₓ] | Key precatalyst in reactions catalyzed by this compound and trifluoroacetic acid. | rsc.orgrsc.org |

| Dinuclear and Trinuclear Palladacycles | Intermediates in cyclopalladation reactions. | nih.gov |

| Dinuclear Pd(I) Dimers | Can act as precatalysts for Pd(0) species or as direct catalysts in certain cross-coupling reactions. | nih.govrsc.org |

In dinuclear palladium complexes, acetate ligands often act as bridging ligands, connecting the two palladium centers. acs.orgresearchgate.net This bridging interaction plays a significant role in the structure and reactivity of the dimer. The geometry of these dimers can vary, with some adopting a planar structure while others exhibit a "clamshell" geometry where the palladium atoms are brought into close proximity. acs.org

The lability of these bridging acetates is an important factor. Compared to bridging chloride ligands, bridging acetates are generally less labile, meaning they exchange more slowly. cdnsciencepub.com This difference in lability can have a profound impact on the kinetics and mechanism of catalytic reactions involving these dimeric species.

Ligand Exchange with Trifluoroacetic Acid and Trinuclear Speciesresearchgate.netcuni.cz

The activation of this compound with strong acids, such as trifluoroacetic acid (TFA), is a critical step in numerous catalytic reactions. This process involves a ligand exchange that significantly alters the structure and reactivity of the palladium catalyst. Research shows that the combination of this compound with TFA leads to the formation of key cyclic trinuclear complexes. rsc.orgnih.gov

Studies utilizing nuclear magnetic resonance (NMR) spectroscopy have demonstrated that the trimeric cyclic structure of this compound, [Pd₃(OAc)₆], undergoes a sequential and rapid exchange of its acetate (OAc) ligands for trifluoroacetate (OTFA) ligands upon the addition of TFA. rsc.org This process results in the formation of a series of mixed-ligand trinuclear species with the general formula [Pd₃(OAc)₆₋ₓ(OTFA)ₓ], where 'x' ranges from 1 to 6. nih.govresearchgate.netrsc.org A crucial finding is that the triangular trinuclear palladium framework of the precatalyst remains intact during this ligand exchange phase. rsc.orgnih.govrsc.org The exchange is also reversible; the addition of acetic acid to a solution containing the mixed-ligand species can shift the equilibrium back toward complexes with a higher acetate content. rsc.org

The introduction of the strongly electron-withdrawing trifluoroacetate ligands decreases the electron density at the palladium atoms, which is a key factor in the subsequent catalytic steps. rsc.org The stepwise addition of TFA to a solution of this compound allows for the observation of distinct species (1-7) by ¹³C and ¹H NMR, corresponding to the progressive substitution of acetate ligands. rsc.orgresearchgate.net

| Species Number | Chemical Formula | Observation Notes |

|---|---|---|

| 1 | [Pd₃(OAc)₆] | Present initially; signal intensity decreases as TFA is added. rsc.org |

| 2 | [Pd₃(OAc)₅(OTFA)] | Appears as the signal for species 1 decreases. rsc.org |

| 3-6 | [Pd₃(OAc)₄(OTFA)₂] to [Pd₃(OAc)(OTFA)₅] | Signals for these species appear and then decrease sequentially as the OTFA/OAc ratio increases. rsc.org |

| 7 | [Pd₃(OTFA)₆] | The final species in the ligand exchange sequence. rsc.org |

During the course of a C-H activation reaction, such as with acetanilides, this trinuclear palladium core can be preserved in the initial phase. rsc.orgnih.gov However, further transformations can occur. For instance, in the C-H activation of 3-bromoacetanilide, an initial trinuclear complex (T) is formed, which can then convert to a more stable binuclear complex (D). rsc.org Using sub-stoichiometric amounts of acetanilide (B955) allowed for the isolation and characterization of a linear trinuclear complex (T) by diffraction techniques. rsc.org These findings underscore the importance of considering reaction pathways that involve trinuclear palladium species when discussing the mechanisms of reactions catalyzed by palladium acetate and TFA. rsc.orgnih.gov

| Complex Identifier | Description | Structural Information |

|---|---|---|

| [Pd₃(OAc)₆] | Initial this compound trimer. | Cyclic triangular structure with bridging acetate ligands. rsc.org |

| [Pd₃(OAc)₆₋ₓ(OTFA)ₓ] | Mixed-ligand trinuclear species. | Cyclic triangular structure is preserved during ligand exchange. rsc.orgrsc.org |

| Complex T | Trinuclear intermediate in C-H activation. | Characterized as having a linear trinuclear structure. rsc.org |

| Complex D | Binuclear product from Complex T. | A dimeric complex with two bridging trifluoroacetates. rsc.org |

Mechanistic Investigations of Palladium Ii Acetate Catalyzed Reactions

Fundamental C-H Activation Mechanisms

The cleavage of a C-H bond is often the rate-determining step in catalytic cycles, and its mechanism dictates the reaction's selectivity and efficiency. researchgate.net For palladium(II) acetate (B1210297), the specific pathway for C-H activation can be influenced by factors such as the substrate's electronic properties, the nature of directing groups, and the presence of additives.

The Concerted Metalation-Deprotonation (CMD) mechanism is widely regarded as a predominant pathway for C-H bond activation in reactions catalyzed by palladium(II) acetate and other late transition metals. wikipedia.orgrsc.orgmdpi.com This pathway involves a single transition state where the C-H bond is cleaved and a new carbon-palladium bond is formed simultaneously. wikipedia.org A key feature of the CMD mechanism is that it does not proceed through a formal oxidative addition step that would change the metal's oxidation state. Instead, a base, often an acetate ligand, abstracts the proton from the C-H bond. wikipedia.orgpanchakotmv.ac.in

Computational and experimental studies have shown that the CMD pathway is often lower in energy compared to other mechanisms like oxidative addition or σ-bond metathesis. wikipedia.orgpanchakotmv.ac.in For instance, in a study using Pd(OAc)₂ monomers and nitrile-containing substrates, the activation barrier for the CMD process was calculated to be 29.6 kcal/mol, significantly lower than the 62.8 kcal/mol for oxidative addition and 48.3 kcal/mol for σ-bond metathesis. panchakotmv.ac.in This pathway is applicable to the activation of aryl, alkenyl, and alkyl C-H bonds. wikipedia.org

The acetate ligand, originating from the this compound precursor, plays a crucial and multifaceted role in the CMD mechanism. acs.orgnih.gov It is not merely a spectator ligand but an active participant, functioning as an internal base to facilitate the deprotonation of the C-H bond. nih.govrsc.org This intramolecular assistance is a defining characteristic of the CMD pathway. u-tokyo.ac.jp

The cooperative action of the acetate ligand involves several key functions:

It acts as an inner-sphere base, abstracting the proton from the C-H bond. nih.gov

In some cases, it can bring an acid reagent into proximity with the metal center, activating both the substrate and the acid simultaneously. acs.orgnih.gov

Following C-H activation, it can act as an intramolecular acid to facilitate subsequent steps like protodemetalation, helping to regenerate the catalyst. acs.orgnih.gov

This internal base function of the acetate is critical, especially in systems without a strong external base. The basicity of the acetate ligand is finely tuned for this role; it is strong enough to deprotonate the weakly acidic C-H bond that is being activated by the electrophilic palladium center. nih.gov

The concerted nature of the metalation and deprotonation steps in the CMD pathway is geometrically realized through a cyclic transition state. rsc.org For this compound, this typically involves a six-membered transition state. researchgate.netu-tokyo.ac.jp This arrangement includes the palladium atom, the carbon and hydrogen atoms of the C-H bond being cleaved, and the two oxygen atoms of the acetate ligand (or one oxygen and the hydrogen being abstracted).

DFT calculations have consistently identified this six-membered palladacycle as a low-energy transition state. researchgate.net The formation of this cyclic structure allows for an efficient transfer of the proton to the acetate ligand as the palladium-carbon bond forms. u-tokyo.ac.jp This organized transition state geometry explains the high regioselectivity often observed in directed C-H functionalization reactions, where a directing group on the substrate positions the C-H bond favorably for the palladium center to engage in this cyclic arrangement. mdpi.com In the cyclometalation of dimethylbenzylamine by palladium acetate, the rate-limiting step is the initial electrophilic attack of palladium on the C-H bond to form an agostic complex, which then proceeds to the cyclometalated product via a six-membered transition state with almost no activation barrier. researchgate.net

| Mechanism | Substrate System | Calculated Activation Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Concerted Metalation-Deprotonation (CMD) | Nitrile-containing substrate with Pd(OAc)₂ | 29.6 | panchakotmv.ac.in |

| Oxidative Addition | Nitrile-containing substrate with Pd(OAc)₂ | 62.8 | panchakotmv.ac.in |

| σ-Bond Metathesis | Nitrile-containing substrate with Pd(OAc)₂ | 48.3 | panchakotmv.ac.in |

| CMD via 6-membered TS | Benzene (B151609) with M(η²-O₂CH)₂ (M=Pd) | 16.1 | panchakotmv.ac.in |

An alternative pathway for the activation of aromatic C-H bonds is the Electrophilic Aromatic Substitution (EAS) mechanism, also referred to as electrophilic palladation. beilstein-journals.org In this two-step process, the palladium(II) center acts as an electrophile that is attacked by the electron-rich aromatic ring. masterorganicchemistry.comyoutube.com This initial attack is the rate-determining step and leads to the formation of a cationic carbocation intermediate, often called a Wheland intermediate or sigma complex, which disrupts the aromaticity of the ring. beilstein-journals.orgmasterorganicchemistry.com In the second, faster step, a base removes the proton from the carbon bearing the new palladium-carbon bond, restoring aromaticity. masterorganicchemistry.com

This mechanism is generally favored for electron-rich arenes. beilstein-journals.org The generation of electron-poor, cationic palladium species, for instance by reacting Pd(OAc)₂ with a strong acid like trifluoroacetic acid (TFA), can enhance the electrophilicity of the metal center and promote the EAS pathway. beilstein-journals.org However, in many systems catalyzed by this compound alone, the CMD mechanism is computationally found to be more favorable than a classic EAS pathway involving a distinct Wheland intermediate. panchakotmv.ac.in

σ-Bond metathesis is another potential mechanism for C-H bond activation. mdpi.com This pathway involves a four-center transition state where the C-H bond of the substrate interacts with a Pd-X bond (where X could be acetate, for example). In this concerted process, the C-H bond is broken, and a new C-Pd bond is formed, while the hydrogen atom is transferred to the X ligand to form H-X, and a new ligand coordinates to the metal. Unlike CMD, where a ligand base assists deprotonation, σ-bond metathesis involves the direct exchange of σ-bonds.

Theoretical studies have assessed the feasibility of σ-bond metathesis reactions involving palladium(II) complexes. While feasible, this pathway can be competitive with an oxidative addition/reductive elimination sequence in some cases, particularly when an additional lone pair on the reacting molecule (like water or an alcohol) is available. nih.gov However, for many C-H activation reactions catalyzed by this compound, DFT calculations have indicated that σ-bond metathesis has a higher activation energy barrier compared to the CMD pathway. panchakotmv.ac.in

Oxidative addition is a fundamental reaction in organometallic chemistry where a metal center inserts into a covalent bond (like a C-H bond), leading to an increase in both the coordination number and the formal oxidation state of the metal. wikipedia.orgyoutube.com For a palladium(II) catalyst, oxidative addition of a C-H bond would generate a high-valent palladium(IV) hydride intermediate. nih.gov This is then typically followed by reductive elimination to form the product and regenerate a Pd(II) species.

While oxidative addition is a common C-H activation mechanism for electron-rich, low-valent metals, it is generally considered less favorable for Pd(II) compared to the CMD pathway, especially for arene C-H bonds. mdpi.companchakotmv.ac.in The energy barrier to oxidize the already electron-deficient Pd(II) center to Pd(IV) is often prohibitively high. panchakotmv.ac.in Consequently, mechanisms that avoid a change in the metal's oxidation state during the C-H cleavage step, such as CMD, are frequently the lower energy and more operative pathways in this compound-catalyzed reactions. mdpi.com

| Mechanism | Key Feature | Change in Pd Oxidation State | Typical Intermediate/Transition State |

|---|---|---|---|

| Concerted Metalation-Deprotonation (CMD) | Simultaneous C-Pd bond formation and C-H cleavage assisted by an internal base. | None (Pd(II) → Pd(II)) | Six-membered cyclic transition state |

| Electrophilic Aromatic Substitution (EAS) | Electrophilic attack of Pd(II) on the aromatic ring. | None (Pd(II) → Pd(II)) | Cationic Wheland intermediate (sigma complex) |

| σ-Bond Metathesis | Direct, concerted exchange of σ-bonds. | None (Pd(II) → Pd(II)) | Four-center transition state |

| Oxidative Addition | Insertion of the metal center into the C-H bond. | Increase (Pd(II) → Pd(IV)) | Palladium(IV) hydride intermediate |

Concerted Metalation-Deprotonation (CMD) Pathway

Ligand Effects on Reactivity and Selectivity

The coordination of ligands to the palladium center in this compound complexes plays a crucial role in dictating the catalyst's reactivity and selectivity in a wide array of chemical transformations. Ligands can modulate the electronic and steric properties of the palladium catalyst, thereby influencing the rates and outcomes of key elementary steps in the catalytic cycle, such as C-H activation and oxidative addition.

Modulation of Palladium Reactivity and Structure by Ligand Coordination

The coordination of ligands to this compound can significantly alter its structure and, consequently, its catalytic activity. In solution, this compound exists as a trimer, [Pd(OAc)₂]₃, but can dissociate into monomeric and dimeric forms upon interaction with ligands. The nature of the ligand dictates the resulting palladium species and its subsequent reactivity.

For instance, the reaction of this compound with phosphine (B1218219) ligands can lead to the in situ generation of catalytically active Pd(0) species, which are pivotal for cross-coupling reactions. The stoichiometry of the phosphine ligand to the palladium precursor is a critical factor. Studies have shown that a 1:2 ratio of Pd/PPh₃ can lead to the formation of a dinuclear Pd(I) complex, [Pd₂(μ-PPh₂)(μ₂-OAc)(PPh₃)₂], which can then enter the catalytic cycle. Conversely, altering the ratio to 1:4 can result in the quantitative formation of Pd(0)(PPh₃)₃. These different palladium species exhibit distinct reactivities, highlighting the profound impact of ligand concentration on the nature of the active catalyst.

The coordination of N-heterocyclic carbene (NHC) ligands to this compound also leads to the formation of well-defined complexes with enhanced catalytic activity. The strong σ-donating ability of NHC ligands stabilizes the palladium center and promotes catalytic turnover in various cross-coupling reactions. The structure of the resulting [Pd(NHC)(OAc)₂] complexes can be finely tuned by modifying the steric and electronic properties of the NHC ligand.

The following table summarizes the effect of different ligands on the structure of this compound:

| Ligand Type | Resulting Palladium Species | Impact on Reactivity |

| Phosphines (e.g., PPh₃) | Mononuclear Pd(0), Dinuclear Pd(I), or Pd(II) complexes depending on stoichiometry | Influences the pathway of catalyst activation and the nature of the active species in cross-coupling reactions. |

| N-Heterocyclic Carbenes (NHCs) | Mononuclear [Pd(NHC)(OAc)₂] complexes | Enhances catalytic activity and stability in a variety of cross-coupling reactions. |

| Bipyridines | Mononuclear [Pd(bipy)(OAc)₂] complexes | Modulates electronic properties and can influence the selectivity of C-H functionalization reactions. |

Bifunctional Ligands in C-H Activation (e.g., Mono-N-Protected Amino Acids)

A significant advancement in palladium-catalyzed C-H activation has been the development of bifunctional ligands, particularly mono-N-protected amino acids (MPAAs). These ligands possess two distinct functional groups that cooperate to facilitate the C-H activation step, which is often the rate-determining step in many catalytic cycles. researchgate.netacs.org

Mechanistic studies, supported by DFT calculations, have revealed that MPAA ligands coordinate to the palladium(II) center in a bidentate fashion through the carboxylate and the amide oxygen. acs.orgresearchgate.net This coordination pre-organizes the substrate for C-H activation. The N-acyl group of the MPAA ligand is proposed to act as an internal base, assisting in the deprotonation of the C-H bond via a concerted metalation-deprotonation (CMD) mechanism. researchgate.net This bifunctional role of the MPAA ligand significantly lowers the activation barrier for C-H cleavage, leading to enhanced reaction rates and allowing for the functionalization of previously unreactive C-H bonds. researchgate.net

The general structure of an MPAA ligand and its proposed role in the CMD transition state are depicted below:

Structure: R-CO-NH-CHR'-COOH

Coordination: Binds to Pd(II) via the carboxylate and the N-acyl carbonyl oxygen.

Function: The N-acyl group acts as an internal base to abstract a proton from the C-H bond, while the palladium center coordinates to the carbon.

The effectiveness of MPAA ligands has been demonstrated in a variety of C-H functionalization reactions, including arylation, olefination, and amination. The modular nature of these ligands allows for the fine-tuning of their steric and electronic properties by varying the amino acid backbone and the N-protecting group, enabling high levels of chemo-, regio-, and enantioselectivity. acs.orgrsc.org

The following table provides examples of MPAA ligands and their applications in palladium-catalyzed C-H activation:

| MPAA Ligand | N-Protecting Group | Amino Acid | Application |

| Ac-Gly-OH | Acetyl | Glycine | C(sp²)-H olefination of phenylacetic acids |

| Boc-Val-OH | tert-Butoxycarbonyl | Valine | Enantioselective C(sp³)-H arylation |

| For-Leu-OH | Formyl | Leucine | C(sp²)-H amination of benzoic acids |

Steric and Electronic Effects of Ligands

The steric and electronic properties of ligands coordinated to this compound are critical determinants of the catalyst's performance. These properties can be systematically varied to optimize reactivity and selectivity for a specific transformation. chemrxiv.orgchemrxiv.org

Electronic Effects: The electron-donating or electron-withdrawing nature of a ligand directly influences the electron density at the palladium center. Electron-donating ligands, such as trialkylphosphines, increase the electron density on the palladium, which can promote oxidative addition, a key step in many cross-coupling reactions. Conversely, electron-withdrawing ligands can enhance the electrophilicity of the palladium center, which may be beneficial for reactions involving nucleophilic attack on a coordinated substrate. The electronic properties of phosphine ligands are often quantified by their Tolman electronic parameter (TEP), which is derived from the C-O stretching frequency of the corresponding [Ni(CO)₃(L)] complex.

Steric Effects: The steric bulk of a ligand, often quantified by its cone angle, plays a crucial role in controlling the coordination environment around the palladium center. Bulky ligands can promote the formation of coordinatively unsaturated, highly reactive monoligated palladium species by favoring ligand dissociation. nih.gov Furthermore, the steric environment created by the ligand can influence the regioselectivity and stereoselectivity of a reaction by dictating the approach of the substrate to the catalytic center. For example, in the Suzuki-Miyaura coupling, bulky phosphine ligands are often essential for the efficient coupling of sterically hindered substrates.

The interplay between steric and electronic effects is often complex and substrate-dependent. acs.orgchemrxiv.org A systematic study of various benzoferrocenyl phosphine ligands in palladium-catalyzed allylic alkylation and Suzuki coupling reactions demonstrated that structural modifications influencing both steric and electronic properties led to different activities in the two reaction types. acs.org

The following table illustrates the general influence of ligand properties on catalytic activity:

| Ligand Property | Effect on Palladium Center | Impact on Catalytic Step | Example Ligand |

| Electronic: Strong σ-donor | Increases electron density | Promotes oxidative addition | Tri(tert-butyl)phosphine |

| Electronic: Strong π-acceptor | Decreases electron density | Can facilitate reductive elimination | Tri(pentafluorophenyl)phosphine |

| Steric: Large cone angle | Favors lower coordination numbers | Can accelerate catalysis by generating more reactive species | SPhos |

| Steric: Small cone angle | Allows for higher coordination numbers | May be beneficial for stabilizing the catalyst | Trimethylphosphine |

Anionic Ligand Effects on Oxidative Addition Kinetics

The nature of the anionic ligands present in the palladium coordination sphere can have a significant impact on the kinetics of oxidative addition, a fundamental step in many palladium-catalyzed cross-coupling reactions. While this compound is the precatalyst, the acetate anions can be displaced by other anionic ligands present in the reaction mixture, such as halides from the substrate or additives.

Research has shown that anionic ligands can directly participate in the catalytic cycle by forming anionic palladium(0) species, such as [Pd(0)L₂(X)]⁻ (where L is a neutral ligand and X is an anion), which can be the active species undergoing oxidative addition. researchgate.netacs.org The presence of the anionic ligand in the coordination sphere of the Pd(0) complex affects the kinetics of the subsequent oxidative addition of an aryl halide.

For instance, studies comparing the effect of chloride and acetate anions have demonstrated that these anions influence the rate of oxidative addition as well as the structure of the resulting arylpalladium(II) complex. The reaction is often faster in the presence of halide ions. The mechanism can be complex, and the rate-limiting step may depend on the specific halide and the steric properties of the ancillary ligands. nih.gov

The following table summarizes kinetic data for the oxidative addition of phenyl iodide to different palladium(0) complexes, highlighting the effect of anionic ligands:

| Palladium(0) Species | Anionic Ligand | Relative Rate of Oxidative Addition |

| Pd(PPh₃)₂ | - | 1.0 |

| [Pd(PPh₃)₂(OAc)]⁻ | Acetate | 1.5 |

| [Pd(PPh₃)₂Cl]⁻ | Chloride | 2.3 |

Note: The relative rates are illustrative and can vary depending on the specific reaction conditions.

These findings indicate that the anionic ligands, often originating from the palladium precursor or salts added to the reaction, are not merely spectator ions but play a crucial role in modulating the reactivity of the palladium catalyst.

Ligand-Based Tuning of Palladium(II) Reduction Potentials

The reduction potential of the Pd(II)/Pd(0) couple is a key thermodynamic parameter that influences the facility of both the oxidative and reductive steps in a catalytic cycle. Ligands coordinated to the palladium center can significantly modulate this reduction potential, thereby tuning the catalyst's oxidizing or reducing power. nih.gov

Electron-donating ligands generally stabilize the higher oxidation state (Pd(II)), making the complex more difficult to reduce and thus lowering its reduction potential. Conversely, electron-withdrawing ligands stabilize the lower oxidation state (Pd(0)), making the complex easier to reduce and increasing its reduction potential. This principle allows for the rational design of ligands to tailor the redox properties of the palladium catalyst for a specific application.

A method for determining the reduction potentials of (L)Pd(II)(OAc)₂ complexes involves studying their redox equilibria with hydroquinones. nih.gov This approach has provided quantitative insights into how different nitrogen-based ligands modulate the Pd(II) reduction potential. For example, the introduction of electron-donating methyl groups onto a bipyridine or phenanthroline ligand was found to increase the Pd(II) reduction potential, making the complex a stronger oxidant. nih.gov

The ability to tune the reduction potential is particularly important in oxidative C-H functionalization reactions, where the Pd(II) catalyst acts as an oxidant for the substrate. Ligands that raise the reduction potential of Pd(II) increase the thermodynamic driving force for the substrate oxidation step, which is often the turnover-limiting step. nih.gov

The following table presents the measured reduction potentials for a series of (L)Pd(II)(OAc)₂ complexes with different nitrogen-based ligands:

| Ligand (L) | Reduction Potential (V vs. Fc⁺/Fc) |

| Bathocuproine | +0.25 |

| 4,5-Diazafluoren-9-one | +0.38 |

| 2,2'-Bipyridine (bpy) | +0.15 |

| 4,4'-Dimethyl-2,2'-bipyridine (dmbpy) | +0.25 |

| 1,10-Phenanthroline (phen) | +0.20 |

| 4,7-Dimethyl-1,10-phenanthroline (dmphen) | +0.39 |

Data adapted from relevant research findings. nih.gov

Solvent Effects in this compound Catalysis

The choice of solvent is a critical parameter in this compound-catalyzed reactions, as it can profoundly influence the reaction rate, selectivity, and even the nature of the active catalytic species. The solvent can interact with the catalyst, substrates, and reagents in various ways, including coordination to the metal center, stabilization of intermediates and transition states, and affecting the solubility of reaction components. researchgate.netacs.org

In the context of catalyst activation, the solvent can play a direct role in the reduction of the Pd(II) precatalyst to the active Pd(0) species. researchgate.net For example, polar aprotic solvents like N,N-dimethylformamide (DMF) can facilitate the reduction of this compound, sometimes even in the absence of other reducing agents, by being oxidized themselves. The solvent can also assist in the dissociation of the trimeric this compound into more reactive monomeric forms.

The polarity of the solvent can have a dramatic effect on the reaction pathway and selectivity. In Suzuki-Miyaura couplings of chloroaryl triflates, a switch in selectivity has been observed when changing from nonpolar to polar solvents. This has been attributed to the ability of polar solvents to stabilize anionic transition states for oxidative addition, leading to a change in the preferred reaction site. However, the effect is not solely dependent on the dielectric constant, suggesting that specific solvent-catalyst interactions are at play.

Furthermore, coordinating solvents can compete with other ligands for binding to the palladium center, thereby influencing the catalyst's structure and reactivity. In some cases, strongly coordinating solvents can inhibit the reaction by blocking coordination sites required for substrate activation. Conversely, in "ligandless" reactions, the solvent itself can act as a ligand to stabilize the active palladium species.

The following table summarizes the observed effects of different solvents on this compound-catalyzed reactions:

| Solvent | Properties | General Effects |

| Toluene (B28343) | Nonpolar, aromatic | Often used for Suzuki-Miyaura and Heck reactions; generally poor at stabilizing ionic intermediates. |

| Tetrahydrofuran (THF) | Polar aprotic, coordinating | Good for dissolving a wide range of reagents; can coordinate to palladium and influence catalyst stability. |

| N,N-Dimethylformamide (DMF) | Polar aprotic, high boiling point | Can facilitate Pd(II) reduction; can stabilize anionic intermediates, influencing selectivity. |

| Acetonitrile (B52724) (MeCN) | Polar aprotic, weakly coordinating | Can influence selectivity in cross-coupling of substrates with multiple reactive sites. |

| Water | Protic, highly polar | Often used as a co-solvent in Suzuki-Miyaura reactions to dissolve inorganic bases and facilitate transmetalation. researchgate.net |

| 1,4-Dioxane (B91453) | Polar aprotic, coordinating | Commonly used in a variety of cross-coupling reactions; can participate in redox reactions to generate Pd(0). researchgate.net |

Influence of Polar and Protic Solvents

The polarity of the solvent can dramatically alter the chemoselectivity of a reaction. In the palladium-catalyzed Suzuki-Miyaura cross-coupling of chloroaryl triflates, for instance, a switch in selectivity is observed when moving between nonpolar and polar solvents. In nonpolar solvents like toluene or THF, the reaction selectively occurs at the C-Cl bond. Conversely, in certain polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF), the selectivity switches to favor the C-OTf bond researchgate.net. This phenomenon has been attributed to the ability of polar solvents to stabilize charged palladium intermediates. Computational studies suggest that in nonpolar media, the active catalyst is a neutral monophosphine species, whereas in polar solvents, an anionic palladium complex is proposed to be the active species researchgate.netsemanticscholar.orgwikipedia.org.

Interestingly, not all polar solvents induce this switch in selectivity. Protic solvents (e.g., water, alcohols) and several polar aprotic solvents (e.g., acetone, nitromethane) provide the same selectivity for C-Cl coupling as nonpolar solvents researchgate.net. This indicates that the solvent's effect on selectivity is more complex than a simple function of its dielectric constant and involves specific solvent-catalyst interactions researchgate.net. Protic solvents, in particular, can participate in ligandless Suzuki reactions, highlighting their active role in stabilizing the catalyst acs.org. The ability of a solvent to coordinate with the palladium center is also a key factor; where a ligand dissociates, a solvent molecule can take its place, especially in the absence of anions acs.org.

The following table summarizes the observed solvent effects on the chemoselectivity of the Suzuki-Miyaura coupling of 1-chloro-4-(trifluoromethylsulfonyloxy)benzene with o-tolylboronic acid, catalyzed by a palladium system.

| Solvent | Dielectric Constant (ε) | Product Ratio (C-Cl coupling : C-OTf coupling) |

| Toluene | 2.4 | >99:1 |

| Tetrahydrofuran (THF) | 7.5 | >99:1 |

| Acetone | 20.5 | >99:1 |

| Methanol | 32.7 | >99:1 |

| Nitromethane | 39.4 | 98:2 |

| Acetonitrile (MeCN) | 36.6 | 1:99 |

| Dimethylformamide (DMF) | 38.3 | 1:99 |

| Dimethyl sulfoxide (B87167) (DMSO) | 47.2 | 1:99 |

Data compiled from experimental results reported in the literature researchgate.net. The reaction demonstrates a distinct switch in selectivity based on the solvent used, which does not correlate directly with the dielectric constant.

Solvent Oxidation by Palladium(II) Species

The activation of the this compound precatalyst to the active Pd(0) species is a fundamental step in many catalytic cycles. While this reduction can be achieved by various additives like phosphines or boronic acids, the solvent itself can play a direct role in this process through oxidation acs.org.

Certain solvents are capable of reducing Pd(II) to Pd(0). Amide dipolar aprotic solvents, such as dimethylformamide (DMF), can be oxidized by Pd(II) species. This redox reaction results in the formation of an imide byproduct and the desired Pd(0) catalyst acs.org. Other solvents, including cyclohexanone, 1,4-dioxane, and 1,2-dimethoxyethane (B42094) (DME), can also participate in such redox reactions to generate Pd(0) acs.org. This capacity for the solvent to act as a reducing agent is crucial, particularly in reactions that proceed without the addition of other specific reducing agents. For example, the Heck reaction is often catalyzed by this compound alone, and the reduction to the active Pd(0) species must be facilitated by another component in the reaction mixture, which can be the solvent acs.org. The ability of a solvent to be oxidized by the palladium(II) precursor is thus a key mechanistic consideration in the in situ generation of the active catalyst.

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has become an indispensable tool for investigating the intricate mechanisms of palladium-catalyzed reactions. These theoretical approaches provide detailed insights into reaction intermediates, transition states, and the energetics of different mechanistic pathways that are often difficult or impossible to observe experimentally. By modeling the catalytic cycle, researchers can elucidate the roles of ligands, solvents, and substrates in determining reaction outcomes, including selectivity and efficiency.

Density Functional Theory (DFT) Calculations in Mechanistic Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical method widely used to study the mechanisms of reactions catalyzed by this compound. DFT calculations allow for the characterization of the full catalytic cycle, including key steps like oxidative addition, transmetalation, and reductive elimination, by computing the structures and energies of intermediates and transition states acs.orgresearchgate.netnih.gov.

A significant application of DFT has been in understanding the activation of this compound itself. DFT studies have explored the degradation of the dimeric or trimeric palladium acetate precatalyst upon the addition of phosphine ligands to form catalytically active monomeric species chemrxiv.orgosi.lv. These calculations help to identify the likely resting states of the catalyst and the initial steps of catalyst activation chemrxiv.org. For example, in the Wacker process, DFT calculations have modeled the dimeric palladium acetate complex to study the mechanism of ethylene (B1197577) oxidation, identifying the rate-determining step as a hydrogen transfer that leads to acetaldehyde (B116499) formation acs.orgacs.org.

DFT has also been instrumental in clarifying the role of solvents and additives. In the Suzuki-Miyaura reaction, DFT studies have shown how the active catalyst can change from a neutral monophosphine palladium species in nonpolar solvents to an anionic complex in polar solvents, explaining the observed switch in chemoselectivity researchgate.net. Furthermore, DFT calculations can elucidate the mechanism of C-H activation, a key step in many palladium-catalyzed reactions. Studies have modeled the cyclometalation of substrates by palladium acetate, showing that the rate-limiting step is often the electrophilic attack of the palladium on a C-H bond, followed by a low-barrier deprotonation assisted by the acetate ligand researchgate.net. These computational investigations provide a detailed picture of the electronic and steric factors that govern the reaction pathway.

Distortion/Interaction Analysis of Reaction Barriers

The distortion/interaction analysis, also known as the activation strain model (ASM), is a computational method used to provide deeper insight into the origins of activation barriers in chemical reactions semanticscholar.orgwikipedia.orgnih.govvu.nlresearchgate.netrsc.orgnih.gov. Within this framework, the activation energy (ΔE≠) of a reaction is decomposed into two primary components: the activation strain (ΔEstrain) and the interaction energy (ΔEint) vu.nlresearchgate.net.

ΔE≠ = ΔEstrain + ΔEint

The activation strain (or distortion energy) is the energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state nih.govvu.nl. This term is inherently destabilizing. The interaction energy represents the actual interaction (including steric repulsion, electrostatic interactions, and orbital interactions) between the distorted reactant molecules in the transition state geometry nih.govvu.nl. This term is stabilizing.

This model has been successfully applied to analyze various palladium-catalyzed reactions, such as C-X bond activation in oxidative addition steps nih.govresearchgate.net. For instance, in the oxidative addition of aryl halides to a Pd(0) center, the activation strain model can explain trends in reactivity. Analysis reveals that the higher activation barriers sometimes observed upon introducing ligands to the palladium center are partly due to a more destabilizing strain curve, which arises from the need to bend the ligands away to allow the substrate to coordinate nih.gov.

Furthermore, the model can elucidate the origins of regioselectivity. By comparing the distortion and interaction energies for competing pathways, researchers can determine whether a reaction is "distortion-controlled" or "interaction-controlled." For example, in the oxidative addition to an aryl chloride, selectivity might be governed by the greater ease of distorting a C-Cl bond in a more sterically crowded position (distortion control) nih.gov. Conversely, in another case, selectivity might be driven by a more favorable orbital interaction at a specific carbon atom (interaction control) nih.gov. This analytical approach thus provides a quantitative and conceptual framework for understanding and predicting reactivity and selectivity in palladium-catalyzed processes.

Applications of Palladium Ii Acetate in Advanced Synthetic Methodologies

C-C Coupling Reactions

The paramount application of palladium(II) acetate (B1210297) lies in its role as a precatalyst for a wide array of C-C coupling reactions. These transformations have revolutionized the way chemists approach the synthesis of complex organic molecules, enabling the fusion of molecular fragments with high precision and efficiency.

Palladium(II) acetate is one of the most frequently employed precatalysts for palladium-catalyzed cross-coupling reactions. matthey.compartinchem.com These reactions are fundamental in synthetic organic chemistry for the formation of C-C bonds. partinchem.com In a typical catalytic cycle, the this compound is reduced in situ to the active palladium(0) species. rsc.orgmychemblog.com This reduction can be facilitated by various reagents, including phosphines, which are often used as ligands. rsc.orglibretexts.org The resulting Pd(0) complex then undergoes oxidative addition with an organohalide (R-X) to form a Pd(II) intermediate. mychemblog.com This is followed by transmetalation with an organometallic reagent (R'-M) and subsequent reductive elimination to yield the coupled product (R-R') and regenerate the Pd(0) catalyst, thus completing the catalytic cycle. nih.gov The versatility of this compound stems from its compatibility with a broad range of ligands and reaction conditions, allowing for the coupling of diverse substrates. partinchem.com

The choice of ligands is crucial as they influence the stability, reactivity, and selectivity of the catalyst. rsc.orgnih.gov For instance, the ratio of this compound to triphenylphosphine (B44618) can significantly impact the catalytic efficacy and even the nature of the active catalytic species. rsc.org While traditionally, these reactions are carried out using homogeneous catalysts, efforts have been made to immobilize palladium acetate on solid supports to facilitate catalyst recovery and reuse. nih.gov

The Suzuki-Miyaura coupling is a powerful and widely used cross-coupling reaction that forms a C-C bond between an organoboron compound and an organohalide or triflate. nih.govnih.gov this compound, in combination with a suitable ligand, is a highly effective precatalyst for this transformation. thieme-connect.comacs.org The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. nih.gov

The catalytic cycle, initiated by the in situ reduction of Pd(II) to Pd(0), involves the oxidative addition of the organohalide to the Pd(0) complex. This is followed by transmetalation with the organoboron species, which is typically activated by a base, and concludes with reductive elimination to afford the biaryl product and regenerate the Pd(0) catalyst. nih.gov The use of bulky and electron-rich phosphine (B1218219) ligands, such as dialkylbiarylphosphines, has been shown to significantly enhance the rate of both oxidative addition and reductive elimination, expanding the scope of the Suzuki-Miyaura coupling to include less reactive aryl chlorides and sterically hindered substrates. nih.gov

| Aryl Halide | Boronic Acid | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Iodotoluene | Phenylboronic acid | PPh3 | K2CO3 | Toluene (B28343)/H2O | 80 | 95 |

| 4-Chlorotoluene | Phenylboronic acid | XPhos | K3PO4 | Dioxane | 100 | 98 |

| 1-Bromo-4-methoxybenzene | 4-Formylphenylboronic acid | SPhos | K3PO4 | Toluene/H2O | 100 | 92 |

| 2-Bromopyridine | 3-Thienylboronic acid | RuPhos | K2CO3 | 1,4-Dioxane (B91453) | 80 | 89 |

This table presents illustrative data compiled from various research findings and is intended for educational purposes.

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed reaction that forms a C-C bond between an unsaturated halide (or triflate) and an alkene. wikipedia.orgsynarchive.com this compound is a common and highly effective precatalyst for this transformation. wikipedia.orgchemicalbook.com The reaction typically involves the in situ reduction of this compound to a Pd(0) species, which then initiates the catalytic cycle. libretexts.orgwikipedia.org The cycle comprises the oxidative addition of the halide to the Pd(0) catalyst, followed by the migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the substituted alkene product, and the resulting palladium hydride complex is then converted back to the active Pd(0) catalyst in the presence of a base. mychemblog.comlibretexts.org

This compound-catalyzed Heck reactions are valued for their ability to form substituted alkenes, which are important structural motifs in many natural products and pharmaceuticals. youtube.com The reaction conditions can be tuned to control the regioselectivity and stereoselectivity of the product. libretexts.org While phosphine ligands are commonly employed, ligand-free Heck reactions using this compound as the catalyst have also been developed, particularly in aqueous media. rsc.orgresearchgate.net

| Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Yield (%) |

| Iodobenzene | Styrene (B11656) | K2CO3 | DMF | 100 | 90 |

| 4-Bromobenzonitrile | Ethyl acrylate | Et3N | Acetonitrile (B52724) | 80 | 95 |

| 1-Iodonaphthalene | Methyl methacrylate | NaOAc | DMA | 120 | 88 |

| 4-Bromoacetophenone | 1-Octene | K3PO4 | NMP | 140 | 85 |

This table presents illustrative data compiled from various research findings and is intended for educational purposes.

The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex, with this compound being a viable precatalyst, often in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orggoogle.com The palladium catalyst facilitates the oxidative addition of the halide and the subsequent coupling with the copper acetylide, which is formed in situ from the terminal alkyne and the copper(I) salt. wikipedia.org

The Sonogashira reaction is a powerful tool for the synthesis of substituted alkynes, which are valuable intermediates in organic synthesis and are found in many biologically active molecules and functional materials. wikipedia.org While the traditional Sonogashira coupling relies on a dual palladium/copper catalytic system, copper-free variations have been developed to avoid issues associated with the homocoupling of alkynes, a common side reaction in the presence of copper. organic-chemistry.org this compound can be used in these copper-free protocols as well. nih.gov

| Aryl Halide | Alkyne | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| Iodobenzene | Phenylacetylene | CuI | Et3N | THF | RT | 98 |

| 1-Bromo-4-nitrobenzene | 1-Heptyne | CuI | Piperidine | DMF | 50 | 92 |

| 4-Iodoanisole | Trimethylsilylacetylene | None | DIPA | Toluene | 70 | 85 |

| 2-Bromothiophene | Ethynyltrimethylsilane | CuI | Et3N | Acetonitrile | 60 | 90 |

This table presents illustrative data compiled from various research findings and is intended for educational purposes.

The Stille reaction is a versatile cross-coupling reaction that involves the coupling of an organotin compound (organostannane) with an sp²-hybridized organohalide or pseudohalide. wikipedia.orglibretexts.org this compound is an effective precatalyst for this reaction, typically used in conjunction with phosphine ligands. partinchem.com The catalytic cycle is initiated by the reduction of Pd(II) to Pd(0). The Pd(0) species then undergoes oxidative addition with the organohalide. The subsequent and often rate-determining step is the transmetalation of the organic group from the organostannane to the palladium complex. Finally, reductive elimination yields the cross-coupled product and regenerates the Pd(0) catalyst. wikipedia.orguwindsor.ca

A key advantage of the Stille coupling is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. wikipedia.org However, a significant drawback is the toxicity of the tin reagents and byproducts. wikipedia.org

| Organohalide | Organostannane | Ligand | Solvent | Temp (°C) | Yield (%) |

| Iodobenzene | Vinyltributyltin | PPh3 | Toluene | 100 | 96 |

| 4-Bromotoluene | (4-Methoxyphenyl)tributyltin | P(2-furyl)3 | THF | 60 | 91 |

| 1-Iodonaphthalene | Tributyl(phenylethynyl)stannane | AsPh3 | Dioxane | 90 | 88 |

| Vinyl bromide | Allyltributyltin | PPh3 | DMF | 80 | 85 |

This table presents illustrative data compiled from various research findings and is intended for educational purposes.

The Mizoroki-Heck reaction is the palladium-catalyzed reaction between aryl or vinyl halides (or triflates) with alkenes in the presence of a base. synarchive.com This reaction is more formally known as the Heck reaction, with Mizoroki being one of its independent discoverers. mychemblog.comwikipedia.org As such, the role and application of this compound in the Mizoroki-Heck reaction are identical to those described in the Heck Reaction section (4.1.1.2.). This compound serves as a robust precatalyst that is reduced in situ to generate the active Pd(0) catalyst required for the C-C bond formation between the halide and the alkene. mychemblog.comrsc.org

Cross-Coupling Reactions (General)

Fujiwara-Morita Reactions

The Fujiwara-Morita reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an arene and an olefin. nih.govnih.gov This transformation, considered an oxidative Heck reaction, is a powerful example of C-H activation, as it avoids the need for pre-functionalized starting materials. nih.gov this compound is a commonly employed catalyst for this reaction. nih.govrsc.org

The generally accepted mechanism involves the electrophilic activation of an aromatic C-H bond by a cationic palladium(II) species, which can be generated from this compound. rsc.org The acetate anion is thought to play a dual role, not only as a ligand but also by participating in the proton abstraction step. nih.govrsc.org The catalytic cycle requires an oxidant to regenerate the active Pd(II) catalyst. nih.gov While elevated temperatures (80–160 °C) and acidic conditions are often required, recent advancements have shown that these reactions can be performed at room temperature and even in water as the sole medium using highly active cationic palladium(II) catalysts. nih.govrsc.org

Key features of the Fujiwara-Morita reaction catalyzed by palladium(II) species include:

Direct C-H Alkenylation: It allows for the direct coupling of aromatic C-H bonds with alkenes.

Oxidative Coupling: An external oxidant is necessary to regenerate the active Pd(II) catalyst.

Catalyst: this compound is a frequently used and effective catalyst. nih.govrsc.org

Reaction Conditions: Traditionally requires high temperatures and acidic promoters, though milder conditions have been developed. nih.govrsc.org

C-H Functionalization Reactions

This compound is a cornerstone catalyst in the field of C-H functionalization, a strategy that offers a more atom-economical and efficient approach to creating complex molecules by directly converting C-H bonds into new functional groups. beilstein-journals.orgsemanticscholar.org These reactions often employ a directing group on the substrate to guide the palladium catalyst to a specific C-H bond, thereby ensuring high regioselectivity. beilstein-journals.org The catalytic cycles in these transformations can be complex, often involving Pd(II)/Pd(0) or Pd(II)/Pd(IV) intermediates. semanticscholar.org

The versatility of this compound in this area is demonstrated by its ability to catalyze a wide array of C-H functionalization reactions, including arylations, acylations, sulfonylations, trifluoromethyl thiolations, and carboxylations.

This compound has been effectively utilized in the ortho-arylation of arenes bearing directing groups. researchgate.netresearchgate.net This method provides a direct route to biaryl compounds, which are important structural motifs in many pharmaceuticals and functional materials.

A notable example is the ortho-arylation of 2-phenylpyridine (B120327) derivatives with potassium aryltrifluoroborates. researchgate.net In a study by Wu and coworkers, this compound was used as the catalyst, with copper(II) acetate as the oxidant and p-benzoquinone as a co-oxidant. researchgate.net This reaction proceeded in 1,4-dioxane to afford the ortho-arylated product in good yield. researchgate.net

Anilides can also undergo ortho-arylation using a this compound catalyst. researchgate.net The oxidative coupling of anilides with arenes can be achieved in the presence of this compound and an oxygen atmosphere as the terminal oxidant, eliminating the need for metal-containing co-catalysts. researchgate.net The reaction conditions and yields for selected substrates are summarized in the table below.

| Anilide Substrate | Arene | Catalyst System | Yield (%) |

|---|---|---|---|

| 2-Methylpivalanilide | Benzene (B151609) | Pd(OAc)₂, O₂ | 92 |

| 2,6-Dimethylpivalanilide | Benzene | Pd(OAc)₂, O₂ | 91 |